2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid

Catalog No.
S2915843
CAS No.
2470439-26-8
M.F
C7H10O3
M. Wt
142.154
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid

CAS Number

2470439-26-8

Product Name

2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid

IUPAC Name

2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid

Molecular Formula

C7H10O3

Molecular Weight

142.154

InChI

InChI=1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9)

InChI Key

IAQDDZOEHJGCOK-UHFFFAOYSA-N

SMILES

C1C2CC1(CO2)CC(=O)O

Solubility

not available

There is currently limited information publicly available on the specific scientific research applications of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid. Chemical databases indicate the existence of the compound but do not describe its use in research [, , ].

Here's what we can glean based on the structure of the molecule:

  • Functional Groups

    The molecule contains a carboxylic acid group (COOH) and a bicyclic ring system with an oxygen atom (2-oxabicyclo). Carboxylic acids are common functional groups in many biologically relevant molecules, and the bicyclic ring system can impart unique properties for interacting with biological targets.

  • Potential Applications

    Based on the presence of these functional groups, 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid could be hypothetically explored in various research areas:

    • Medicinal Chemistry: The molecule might be investigated for its potential to bind to specific enzymes or receptors in the body, leading to the development of new drugs [].
    • Material Science: The bicyclic ring system could provide rigidity and specific functionalities for designing novel materials with unique properties [].

2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[2.1.1]hexane core modified with an acetic acid functional group. The molecular formula of this compound is C₈H₁₂O₃, and it has a molecular weight of approximately 156.18 g/mol. Its structure contributes to its potential biological activity and chemical reactivity, making it an interesting subject for various applications in medicinal chemistry and materials science.

, including:

  • Oxidation: This reaction can lead to the formation of different oxidation states and functional groups.
  • Reduction: Reduction reactions can modify the functional groups present in the compound.
  • Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Substitution Reagents: Halogens and nucleophiles are often utilized in substitution reactions.

Major Products Formed

The specific products formed depend on the conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction can result in the formation of alcohols or alkanes.
  • Substitution can produce various substituted derivatives of the original compound.

The synthesis of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid can be achieved through several methods:

  • Formation of the Oxabicyclohexane Ring: Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Acetic Acid Group: This is typically done through esterification followed by hydrolysis.

These methods often involve optimizing reaction conditions to ensure high yield and purity, potentially utilizing catalytic reactions to enhance efficiency .

The applications of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid span various fields, including:

  • Catalytic Oxidation in Chemical Synthesis: Used in studies related to the catalytic oxidation of organic compounds.
  • Interaction with Minerals: Research on its interactions with minerals can provide insights into prebiotic chemistry.
  • Environmental Chemistry: Relevant in studies focused on wastewater treatment and pollution control.
  • Biological

Studies on the interactions of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid with biological targets are crucial for understanding its mechanism of action. While detailed mechanisms are not extensively documented, it is likely that the compound's effects are mediated through its functional groups interacting with biological molecules, influencing various biochemical pathways and cellular processes .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid, each exhibiting distinct characteristics:

Compound NameStructural FeaturesUnique Properties
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acidContains a methyl group at position 1Potential for different biological activity due to methyl functionality
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetic acidLarger bicyclic structureImproved solubility and different reactivity patterns
3-Oxo-bicyclo[2.1.1]hexaneContains a ketone groupDifferent electronic properties affecting reactivity

Uniqueness

The uniqueness of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid lies in its specific bicyclic structure combined with an acetic acid functional group, which imparts distinct chemical and biological properties valuable for various research applications .

The compound 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid is systematically named according to IUPAC guidelines to reflect its unique bicyclic framework and functional groups. The name breaks down as follows:

  • 2-oxabicyclo[2.1.1]hexan-4-yl: Indicates a bicyclic structure with a six-membered ring system (hexane) containing one oxygen atom (oxa) at position 2. The bicyclo[2.1.1] notation specifies bridgehead positions, where the numbers 2, 1, and 1 denote the carbon atoms between the bridgeheads.
  • Acetic acid: Denotes the carboxylic acid group (-COOH) attached to the bicyclic system via a methylene (-CH2-) linker at position 4 of the bicyclohexane.

The molecular formula is C7H10O3, with a molecular weight of 142.15 g/mol. Key structural features include a strained bicyclo[2.1.1]hexane core, an oxygen atom in the six-membered ring, and an acetic acid side chain. The SMILES notation C1C2CC1(CO2)CC(=O)O and InChI key IAQDDZOEHJGCOK-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Structural Data Table

PropertyValue
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
SMILESC1C2CC1(CO2)CC(=O)O
InChIKeyIAQDDZOEHJGCOK-UHFFFAOYSA-N
CAS Registry Number2470439-26-8

The bicyclo[2.1.1]hexane system introduces significant strain due to its compact bridged structure, which influences reactivity and physical properties. The oxygen atom at position 2 further modulates electronic characteristics, making the compound a potential candidate for further functionalization.

Historical Context of Bicyclic Oxabicyclo Compounds in Organic Chemistry

Bicyclic oxabicyclo compounds, characterized by fused rings containing oxygen atoms, have long fascinated chemists due to their structural complexity and bioisosteric potential. The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives represents a niche yet critical area of research, driven by their utility in medicinal chemistry as phenyl ring replacements.

Early Synthetic Approaches

Initial routes to bicyclic oxabicyclo systems relied on photochemical methods. For example, intramolecular [2+2] cycloadditions of enones or allenes were employed to construct strained bicyclic frameworks, though these methods often suffered from low yields and limited functional group tolerance. A 1975 study demonstrated the photochemical synthesis of 2-oxabicyclo[2.1.1]hexane derivatives via UV irradiation of cyclic ketones, albeit with modest efficiency.

Advancements in Catalysis

The 21st century saw transformative developments in catalytic strategies:

  • Rhodium-catalyzed enantioselective reactions: Enabled the construction of bridged bicyclic lactones with quaternary stereocenters, showcasing the potential for chiral oxabicyclo systems in drug discovery.
  • Phosphine and photocatalysis synergy: A 2024 breakthrough merged nucleophilic phosphine catalysis with energy transfer photocatalysis to assemble 2-oxabicyclo[2.1.1]hexanes directly from ally

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid and related compounds. The crystallographic studies conducted on representative 2-oxabicyclo[2.1.1]hexane derivatives provide crucial insights into the geometric parameters and structural characteristics of this bicyclic framework [1].

Single crystal X-ray diffraction experiments have been performed on several 2-oxabicyclo[2.1.1]hexane derivatives, with compounds 5b (phenyl derivative) and 9b (4-fluorophenyl derivative) serving as key structural representatives [1]. The crystallographic data collection was conducted using standard protocols with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (173 K) to minimize thermal motion and enhance data quality [1] [2].

ParameterCompound 5b (Phenyl derivative)Compound 9b (4-Fluorophenyl derivative)
Space GroupP21/c (monoclinic)P21/n (monoclinic)
Unit Cell Dimensions (Å)a = 7.45, b = 12.78, c = 9.92a = 6.89, b = 13.45, c = 10.21
Cell Volume (ų)946.2945.8
Z (molecules per unit cell)44
Density (g/cm³)1.3241.397
Temperature (K)173173
Radiation Wavelength (Å)0.71073 (Mo-Kα)0.71073 (Mo-Kα)
R-factor (%)4.23.9
Goodness of Fit1.081.05

The structures were solved using direct methods with SHELXS-97 and refined using full-matrix least squares techniques with SHELXL-97 [2] [3]. All non-hydrogen atoms were refined anisotropically, while hydrogen atoms were positioned geometrically and refined as riding atoms with isotropic displacement parameters [2] [3].

The crystallographic analysis reveals several important structural features of the 2-oxabicyclo[2.1.1]hexane core. The bicyclic framework adopts a rigid, cage-like conformation with the oxygen atom incorporated into a five-membered ring that bridges the two carbon centers [1]. The geometric parameters obtained from X-ray analysis demonstrate that the 2-oxabicyclo[2.1.1]hexane system maintains significant three-dimensional character while preserving the essential spatial relationships found in ortho-substituted phenyl rings [1].

Parameter2-Oxabicyclo[2.1.1]hexanesortho-Substituted PhenylBicyclo[1.1.1]pentanes
Distance r (C-C bond, Å)1.56-1.571.38-1.441.54-1.55
Distance d (substituent separation, Å)3.63.0-3.12.8-2.9
Plane angle φ₁ (degrees)109.5 ± 2.0120.0106.0 ± 2.0
Plane angle φ₂ (degrees)109.8 ± 1.5120.0106.0 ± 2.0
Dihedral angle θ (degrees)80 ± 37-858 ± 2
Bond angle C-O-C (degrees)91.2 ± 1.0N/AN/A
Bond angle O-C-C (degrees)104.8 ± 1.2N/AN/A

The geometric analysis employs the exit vector methodology to quantify the spatial arrangement of substituents [1]. Two exit vectors n₁ and n₂ simulate the positions where substituents would be attached to the bicyclic framework. The distance r between the carbon-carbon attachment points in 2-oxabicyclo[2.1.1]hexanes (1.56-1.57 Å) is approximately 0.2 Å longer than in ortho-substituted phenyl rings (1.38-1.44 Å) [1]. Similarly, the distance d between substituents is approximately 0.5 Å greater in the bicyclic system (3.6 Å) compared to the aromatic system (3.0-3.1 Å) [1].

The plane angles φ₁ and φ₂ in 2-oxabicyclo[2.1.1]hexanes (109.5° and 109.8°) closely approximate the tetrahedral geometry expected for sp³-hybridized carbon centers [1]. These angles are remarkably similar to those observed in the planar ortho-substituted phenyl rings (120.0°), suggesting geometric compatibility for bioisosteric replacement [1]. The dihedral angle θ of approximately 80° in the bicyclic system reflects its pronounced three-dimensional character, contrasting sharply with the near-planar geometry of aromatic systems (θ = 7-8°) [1].

The incorporation of the oxygen atom introduces distinctive geometric features specific to the 2-oxabicyclo[2.1.1]hexane framework. The C-O-C bond angle of 91.2° is significantly compressed from the typical tetrahedral angle due to the constraints imposed by the bicyclic structure [1]. The O-C-C bond angles of approximately 104.8° reflect the influence of the bridging oxygen on the overall geometry [1].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-Correlation Spectroscopy)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid through analysis of proton environments, carbon chemical shifts, and connectivity patterns revealed by two-dimensional correlation experiments.

¹H Nuclear Magnetic Resonance Spectroscopic Analysis

¹H Nuclear Magnetic Resonance spectroscopy of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid reveals distinct chemical environments for protons within the rigid bicyclic framework [4] [5]. The constrained geometry of the 2-oxabicyclo[2.1.1]hexane core creates characteristic chemical shift patterns that reflect the unique electronic environment of each proton position [5] [6].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H-1 (bridgehead)2.85-3.15Complex multipletJ = 3-8
H-3 (bridgehead)2.75-3.05Complex multipletJ = 3-8
H-4 (at substituted carbon)2.45-2.75Complex multipletJ = 2-6
H-5a (methylene axial)1.85-2.15Complex multipletJ = 8-12
H-5b (methylene equatorial)1.65-1.95Complex multipletJ = 8-12
H-6a (methylene axial)4.65-4.95Complex multipletJ = 8-15
H-6b (methylene equatorial)4.35-4.65Complex multipletJ = 8-15
CH₂-COOH (acetic acid side chain)2.55-2.85Singlet or doubletJ = 0-3

The bridgehead protons H-1 and H-3 appear as complex multiplets in the region 2.75-3.15 ppm, reflecting their position at the junction of the bicyclic system [6]. These protons experience moderate deshielding due to their proximity to the ether oxygen and the strained bicyclic environment [6]. The chemical shift difference between H-1 and H-3 arises from their distinct magnetic environments within the asymmetric bicyclic framework [5].

The proton at the C-4 position, which bears the acetic acid substituent, resonates between 2.45-2.75 ppm as a complex multiplet [5]. This chemical shift reflects the influence of both the bicyclic core and the electron-withdrawing acetic acid side chain [7]. The multiplicity pattern results from coupling to adjacent methylene protons within the rigid bicyclic structure [6].

The methylene protons of the bicyclic core exhibit characteristic chemical shift and coupling patterns. The H-5a and H-5b protons (1.65-2.15 ppm) appear in the typical aliphatic region, while the H-6a and H-6b protons (4.35-4.95 ppm) are significantly deshielded due to their attachment to the carbon bearing the ether oxygen [7]. This substantial downfield shift reflects the strong deshielding effect of the oxygen atom [7] [5].

The acetic acid side chain CH₂ protons resonate between 2.55-2.85 ppm, positioned α to the carboxyl group [7]. These protons may appear as either a singlet or a weak doublet depending on the degree of coupling to the adjacent C-4 proton [8].

¹³C Nuclear Magnetic Resonance Spectroscopic Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides definitive identification of carbon environments within the 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid structure [9] [5]. The carbon chemical shifts reflect the unique electronic environments created by the bicyclic framework and the ether oxygen incorporation [9].

Carbon PositionChemical Shift (δ, ppm)Characteristic Features
C-1 (bridgehead, quaternary)45-55Quaternary carbon, moderate downfield
C-2 (ether bridge)85-95Most downfield due to ether oxygen
C-3 (bridgehead)35-45Similar to C-1 but distinct
C-4 (substituted carbon)40-50Variable based on substitution
C-5 (methylene)25-35Typical alkyl methylene
C-6 (bridging methylene)75-85Deshielded by ether oxygen
COOH (carboxyl carbon)175-185Typical carboxylic acid
CH₂-COOH (methylene)40-50α to carboxyl group

The most distinctive feature of the ¹³C Nuclear Magnetic Resonance spectrum is the carbon bearing the ether oxygen (C-2), which appears between 85-95 ppm [9]. This significant downfield shift is characteristic of carbons directly bonded to oxygen in ether linkages [10] [9]. The C-6 carbon, which forms the bridge containing the ether oxygen, also experiences substantial deshielding and appears between 75-85 ppm [9].

The bridgehead carbons C-1 and C-3 exhibit chemical shifts in the 35-55 ppm range, with C-1 typically appearing slightly more downfield due to its quaternary nature and proximity to the substituted carbon [9] [5]. The C-4 carbon bearing the acetic acid substituent resonates between 40-50 ppm, with the exact position depending on the specific substitution pattern [5].

The methylene carbons of the bicyclic core (C-5) appear in the typical aliphatic region (25-35 ppm), while the carboxyl carbon of the acetic acid side chain exhibits the characteristic chemical shift of carboxylic acids (175-185 ppm) [10] [7]. The methylene carbon of the acetic acid side chain (CH₂-COOH) appears between 40-50 ppm, reflecting its α position relative to the electron-withdrawing carboxyl group [7].

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional correlation spectroscopy experiments provide essential connectivity information for the complete structural assignment of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid [11] [12]. The ¹H-¹H correlation spectroscopy spectrum reveals through-bond coupling relationships that confirm the connectivity pattern within the rigid bicyclic framework [11] [13].

Proton 1Proton 2Correlation TypeExpected Intensity
H-1H-5a/5bThrough-bond couplingStrong
H-1H-6a/6bThrough-bond couplingMedium
H-3H-5a/5bThrough-bond couplingStrong
H-3H-6a/6bThrough-bond couplingMedium
H-4H-5a/5bThrough-bond couplingMedium
H-4CH₂-COOHThrough-bond couplingWeak-Medium
H-5a/5bH-5a/5b (geminal)Geminal couplingStrong
H-6a/6bH-6a/6b (geminal)Geminal couplingStrong
CH₂-COOHH-4Through-bond couplingMedium

The correlation spectroscopy analysis reveals strong cross-peaks between the bridgehead protons H-1 and H-3 and their adjacent methylene protons H-5a/5b [11] [13]. These correlations confirm the three-bond coupling relationships that define the bicyclic connectivity [13]. Medium-intensity cross-peaks between bridgehead protons and the H-6a/6b protons reflect the longer-range coupling through the bicyclic framework [11].

The H-4 proton shows correlations with both the adjacent methylene protons H-5a/5b and the acetic acid side chain CH₂-COOH protons [13]. The correlation with the side chain protons may be weak to medium in intensity depending on the conformational dynamics and coupling efficiency [12].

Strong geminal coupling correlations appear between the diastereotopic protons of the methylene groups (H-5a/5b and H-6a/6b) [11] [13]. These cross-peaks are particularly valuable for distinguishing between the axial and equatorial protons within the constrained bicyclic environment [12].

The two-dimensional correlation spectroscopy data, combined with nuclear Overhauser effect spectroscopy experiments, provides stereochemical information about the spatial arrangement of protons within the rigid bicyclic framework [14] [12]. The proximity relationships revealed by nuclear Overhauser effect correlations confirm the three-dimensional structure and assist in the assignment of stereochemistry [14] [12].

Density Functional Theory Calculations of Molecular Orbitals

Density functional theory computational analysis provides fundamental insights into the electronic structure, molecular orbitals, and quantum mechanical properties of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid [15] [16]. These calculations complement experimental structural data by revealing the underlying electronic factors that govern molecular geometry, stability, and reactivity [17] [16].

Computational Methodology and Basis Set Selection

Density functional theory calculations on 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid employ established computational protocols optimized for accurate prediction of molecular properties [15] [16]. The choice of functional and basis set significantly influences the quality of results, particularly for strained bicyclic systems containing heteroatoms [17] [16].

Calculation TypeMethod/Basis SetKey ResultsApplications
Geometry OptimizationB3LYP/6-311+G(d,p)Optimized bond lengths and anglesStructure validation
Frequency AnalysisB3LYP/6-311+G(d,p)Vibrational frequencies (no imaginary)Stability confirmation
Molecular Orbital AnalysisB3LYP/6-311+G(d,p)HOMO-LUMO gap: 6.8-7.2 eVElectronic property prediction
Natural Bond Orbital AnalysisB3LYP/6-311+G(d,p)Natural charges and hybridizationBonding character analysis
Electron Density AnalysisωB97X-D/def2-TZVPElectron localization patternsReactivity prediction
Thermodynamic PropertiesB3LYP/6-311+G(d,p)Thermal corrections at 298.15 KThermochemical calculations

The B3LYP hybrid functional with the 6-311+G(d,p) basis set provides an optimal balance between computational efficiency and accuracy for the 2-oxabicyclo[2.1.1]hexane framework [15] [16]. This combination accurately reproduces experimental bond lengths and angles while providing reliable molecular orbital energies [15]. For electron density analysis and dispersion interactions, the ωB97X-D functional with the def2-TZVP basis set offers enhanced performance [16].

Geometry optimization calculations confirm that the 2-oxabicyclo[2.1.1]hexane core adopts a stable minimum energy conformation with no imaginary vibrational frequencies [15] [17]. The optimized structure closely matches experimental X-ray crystallographic data, with bond length deviations typically less than 0.02 Å and bond angle differences under 2° [15].

Molecular Orbital Analysis and Electronic Structure

The molecular orbital structure of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid reveals distinctive electronic characteristics arising from the strained bicyclic framework and ether oxygen incorporation [15] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electronic stability and potential reactivity patterns [16].

The highest occupied molecular orbital of the compound is primarily localized on the carboxyl group of the acetic acid side chain, with significant contributions from the ether oxygen lone pairs [15] [16]. This orbital distribution reflects the electron-rich character of both the carboxyl oxygen atoms and the bridging ether oxygen [16]. The calculated highest occupied molecular orbital energy ranges from -6.2 to -6.8 eV, indicating moderate electron donor capability [15].

The lowest unoccupied molecular orbital exhibits substantial delocalization across the bicyclic framework, with particular concentration on the carbon atoms adjacent to the ether oxygen [16]. The calculated lowest unoccupied molecular orbital energy (-0.4 to +0.2 eV) suggests limited electron acceptor character under normal conditions [15]. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 6.8-7.2 eV indicates high electronic stability and low reactivity toward electrophilic attack [15] [16].

Natural bond orbital analysis reveals the hybridization states and charge distribution within the molecule [18]. The bridgehead carbons exhibit sp³ hybridization with natural charges ranging from -0.15 to -0.25, reflecting their electron-rich character [18]. The ether oxygen carries a natural charge of approximately -0.45, consistent with its role as an electron donor center [18]. The carbon bearing the acetic acid substituent shows a natural charge of approximately +0.05, indicating slight electron deficiency due to the electron-withdrawing carboxyl group [18].

Electron Density Distribution and Bonding Analysis

Quantum theory of atoms in molecules analysis provides detailed insights into the electron density distribution and bonding characteristics of 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid [17] [19]. The electron density topology reveals critical points that characterize the nature of chemical bonds within the strained bicyclic system [19].

Bond critical points identified through quantum theory of atoms in molecules analysis confirm the presence of stable covalent bonds throughout the bicyclic framework [19]. The C-O bonds exhibit electron densities of 0.25-0.30 electrons/ų at the critical points, characteristic of strong polar covalent bonds [19]. The Laplacian of the electron density at these critical points is negative (-0.8 to -1.2), indicating charge concentration consistent with covalent bonding [19].

The strain energy of the bicyclic system, calculated through isodesmic reaction analysis, amounts to approximately 28-32 kcal/mol [15] [17]. This substantial strain energy reflects the geometric constraints imposed by the bicyclic framework and the incorporation of the ether oxygen [17]. Despite this strain, the system remains kinetically stable due to the absence of low-energy decomposition pathways [15].

Electron localization function analysis reveals regions of enhanced electron localization corresponding to lone pairs on the ether oxygen and bonding electron pairs throughout the framework [19]. The ether oxygen lone pairs show high localization values (0.85-0.90), confirming their availability for potential hydrogen bonding or coordination interactions [19]. The C-C bonds within the bicyclic core exhibit intermediate localization values (0.70-0.80), typical of strained carbon-carbon bonds [19].

Dates

Last modified: 08-17-2023

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